Pyrazoloadenine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

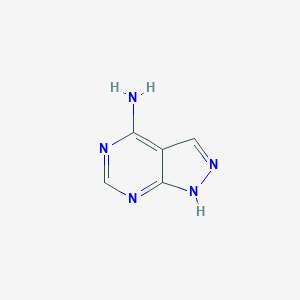

1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H3,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCPRYRLDOSKHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=NC=NC(=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062362 | |

| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2380-63-4, 20289-44-5 | |

| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2380-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminopyrazolo(3,4-d)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-aminopyrazolo[3,4-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-AZA-7-DEAZAADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0356MAT9LX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pyrazolo[3,4-d]pyrimidine Core: A Privileged Scaffold in Kinase-Targeted Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-d]pyrimidine nucleus is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to the endogenous purine (B94841) ring. This bioisosteric relationship allows it to function as a "privileged scaffold," effectively mimicking the adenine (B156593) component of ATP and enabling competitive binding to the ATP-binding sites of numerous protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making the pyrazolo[3,4-d]pyrimidine core a cornerstone for the development of targeted kinase inhibitors. This guide provides a comprehensive overview of the pyrazolo[3,4-d]pyrimidine core, including its fundamental properties, key synthetic routes, and its role as a pharmacophore in the modulation of critical signaling pathways such as those mediated by EGFR, VEGFR, and CDKs. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside tabulated quantitative data to facilitate structure-activity relationship (SAR) analysis.

Core Structure and Physicochemical Properties

The pyrazolo[3,4-d]pyrimidine scaffold consists of a pyrazole (B372694) ring fused to a pyrimidine (B1678525) ring. The unsubstituted core, 1H-Pyrazolo[3,4-d]pyrimidine, serves as the foundational structure from which a vast library of derivatives has been synthesized. Its key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₄ | --INVALID-LINK-- |

| Molecular Weight | 120.11 g/mol | --INVALID-LINK-- |

| IUPAC Name | 1H-pyrazolo[3,4-d]pyrimidine | --INVALID-LINK-- |

| CAS Number | 271-80-7 | --INVALID-LINK-- |

| Topological Polar Surface Area | 54.5 Ų | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |

| LogP (calculated) | 0.2 | --INVALID-LINK-- |

Note: Properties are for the unsubstituted core. Derivatives will have different properties.

Synthesis of the Pyrazolo[3,4-d]pyrimidine Scaffold

The construction of the pyrazolo[3,4-d]pyrimidine core is a well-established process in synthetic organic chemistry, typically involving a multi-step sequence starting from simple acyclic precursors. A common and versatile strategy involves the initial formation of a substituted pyrazole ring, followed by annulation of the pyrimidine ring.

Experimental Protocols

Protocol 2.1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

-

To a solution of (ethoxymethylene)malononitrile (1.22 g, 10 mmol) in ethanol (B145695) (20 mL), add phenylhydrazine (B124118) (0.98 mL, 10 mmol).

-

Heat the reaction mixture at reflux for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired product.

Protocol 2.2: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

-

A mixture of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.97 g, 10 mmol) and formamide (20 mL) is heated to 190°C.

-

Maintain the temperature and stir for 8 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry to obtain the pyrazolopyrimidinone (B8486647) product.

Protocol 2.3: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

-

A suspension of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (2.12 g, 10 mmol) in phosphorus oxychloride (POCl₃, 15 mL) is heated at reflux (approx. 106°C) for 6 hours.

-

After cooling, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice with vigorous stirring.

-

The resulting solid is collected by filtration, washed with water until neutral, and dried. This chloro-intermediate is a key precursor for further diversification.

Protocol 2.4: General Procedure for Suzuki Coupling

-

In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

-

Add a degassed solvent system (e.g., 1,4-dioxane/water).

-

Heat the mixture at 80-110°C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Biological Activities and Key Signaling Pathways

Derivatives of the pyrazolo[3,4-d]pyrimidine core have been extensively investigated as inhibitors of various protein kinases implicated in cancer progression. Their mechanism of action typically involves competitive inhibition at the ATP-binding site, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell growth and survival.[1] Overexpression or mutation of EGFR is common in many cancers, making it a prime therapeutic target.

Quantitative Data: EGFR Inhibitory Activity

| Compound ID | Substitution Pattern | EGFR IC₅₀ (µM) | EGFRT790M IC₅₀ (µM) | Cell Line (GI₅₀/IC₅₀ µM) | Reference |

| 12b | Phenyl, acetamide (B32628) linker, 4-Cl-Ph | 0.016 | 0.236 | A549 (8.21) | [1] |

| 12g | Dimethyl, oxo-acetohydrazide linker, 4-Cl-Ph | 4.18 | - | MCF-7 (5.36) | [2] |

| 16 | Phenyl, imidazole (B134444) linker, ethyl ester | 0.034 | - | Broad Panel (GI₅₀ 0.018-9.98) | [3][4] |

| 4a | Phenyl, acetamide linker, 4-F-Ph | - | - | HepG2 (10.91) | [5] |

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR signaling can starve tumors of their blood supply.

Quantitative Data: VEGFR-2 Inhibitory Activity

| Compound ID | Substitution Pattern | VEGFR-2 IC₅₀ (µM) | Cell Line (IC₅₀ µM) | Reference |

| 33 | 4-yloxy-phenylurea, 4-Cl-3-CF₃-Ph | Potent (not specified) | MV4-11 (Potent) | [6][7] |

| 12b | Phenyl, acetamide linker, 4-Cl-Ph | 0.063 | MDA-MB-468 (3.343) | [8][9] |

| II-1 | Phenylamino moiety | - | HepG2 (5.90) | [10][11] |

| 12d | Phenyl, acetamide linker, 4-MeO-Ph | - | MDA-MB-468 (Potent) | [8][9] |

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2, in complex with Cyclin E and Cyclin A, is a crucial regulator of the G1/S phase transition and S phase progression of the cell cycle. Inhibiting CDK2 can lead to cell cycle arrest and apoptosis in cancer cells that are often dependent on this pathway for uncontrolled proliferation.

Quantitative Data: CDK2 Inhibitory Activity

| Compound ID | Substitution Pattern | CDK2 IC₅₀ (µM) | Cell Line (IC₅₀ µM) | Reference |

| 14 | Thioglycoside derivative | 0.057 | HCT-116 (0.006) | [12][13] |

| 15 | Thioglycoside derivative | 0.119 | HCT-116 (0.007) | [12][13] |

| 4a | N⁵-2-(4-fluorophenyl) acetamide | 0.21 | HepG2 (10.91) | [5] |

| 3d | Phenyl, thiophene (B33073) linker | 0.332 | Renal A498 (GI₅₀ 0.0263) | [14] |

Key Biological Evaluation Protocols

Assessing the biological activity of novel pyrazolo[3,4-d]pyrimidine derivatives involves a series of in vitro assays to determine their enzymatic inhibition, cytotoxicity, and cellular mechanism of action.

Protocol 4.1: In Vitro Kinase Assay (Luminescence-based)

This protocol is based on the ADP-Glo™ Kinase Assay, which measures ADP produced during a kinase reaction.

-

Reagent Preparation : Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution in kinase assay buffer (final DMSO concentration ≤ 1%). Prepare a master mix containing the peptide substrate and ATP in kinase assay buffer.

-

Kinase Reaction : In a 96- or 384-well plate, add 5 µL of the diluted test compound or control. Add 10 µL of the kinase reaction master mix. Initiate the reaction by adding 10 µL of recombinant kinase (e.g., EGFR, VEGFR-2, CDK2) solution.

-

Incubation : Incubate the plate at 30°C for 60 minutes.

-

ADP Detection : Add 25 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation : Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measurement : Record the luminescence using a plate reader. Calculate IC₅₀ values from the dose-response curve.

Protocol 4.2: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment : Treat cells with various concentrations of the pyrazolo[3,4-d]pyrimidine derivative for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition : Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a dedicated reagent) to each well to dissolve the formazan crystals.

-

Absorbance Reading : Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ or IC₅₀ values.

Protocol 4.3: Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment : Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting : Harvest both adherent and floating cells, wash with cold PBS, and count.

-

Fixation : Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Staining : Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry : Incubate for 30 minutes in the dark at room temperature. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis : Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 4.4: Western Blot for Apoptosis Markers

This technique detects changes in the expression of key apoptosis-related proteins.

-

Protein Extraction : Treat cells with the test compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.

-

Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Visualization : Add an ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze band intensities relative to a loading control (e.g., β-actin or GAPDH).

Conclusion

The pyrazolo[3,4-d]pyrimidine core remains a highly versatile and valuable scaffold in the design of kinase inhibitors. Its inherent ability to interact with the hinge region of kinase ATP-binding sites provides a robust foundation for developing potent and selective therapeutic agents.[15] The extensive body of research highlights the tunability of this scaffold, where modifications at various positions can be systematically explored to optimize activity against specific kinase targets like EGFR, VEGFR, and CDKs. The synthetic accessibility of the core and the availability of robust biological evaluation methods, as detailed in this guide, will continue to facilitate the discovery and development of novel pyrazolo[3,4-d]pyrimidine-based drugs for cancer and other proliferative diseases. Future efforts will likely focus on developing inhibitors with improved selectivity profiles to minimize off-target effects and on overcoming mechanisms of acquired drug resistance.

References

- 1. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Design, synthesis and biological characteristics of pyrazolo[3,4- d]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Scaffold: A Technical Chronicle of Pyrazoloadenine Compounds

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, history, and evolving applications of pyrazoloadenine compounds.

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold, a purine (B94841) isostere, has emerged as a privileged structure in medicinal chemistry, underpinning the development of a multitude of potent and selective inhibitors of various protein kinases. This technical guide delves into the historical discovery of this remarkable scaffold, tracing its evolution from initial synthesis to its current prominence in drug discovery. We provide a detailed account of the key scientific milestones, present a compilation of quantitative biological data, and offer comprehensive experimental protocols for the synthesis and evaluation of these compounds. Furthermore, this guide visualizes the critical signaling pathways and experimental workflows associated with this compound research, offering a holistic resource for professionals in the field.

A Journey Through Time: The Discovery and Development of Pyrazoloadenines

The story of pyrazolo[3,4-d]pyrimidines begins in the mid-20th century, with early explorations into fused heterocyclic systems. A pivotal moment arrived in 1956 when Roland K. Robins and his colleagues reported the first synthesis of the pyrazolo[3,4-d]pyrimidine ring system.[1] Their initial work focused on creating analogs of naturally occurring purines with the potential for antitumor activity.[1] This foundational research laid the chemical groundwork for what would become a vast and fruitful area of medicinal chemistry.

For several decades following their initial synthesis, pyrazolo[3,4-d]pyrimidines were the subject of academic and industrial research, with studies exploring their diverse biological activities, including antimicrobial and anti-inflammatory properties.[2] However, their true potential as targeted therapeutics began to be realized in the late 1990s.

A significant breakthrough occurred in 1996 with the identification of PP1 (4-amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine) and PP2 (4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine) as potent inhibitors of the Src family of non-receptor tyrosine kinases.[3] This discovery marked a turning point, showcasing the scaffold's ability to selectively target protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.

The early 21st century has witnessed an explosion of research into this compound derivatives as kinase inhibitors. A notable advancement in recent years has been the application of fragment-based drug discovery (FBDD) approaches.[4][5] By screening libraries of small this compound fragments, researchers have been able to identify initial hits and systematically build upon them to develop highly potent and selective inhibitors for a range of kinases, including RET, a key driver in certain types of cancer.[4][5] This approach has proven to be a powerful engine for the discovery of novel therapeutic candidates.[4][5]

Today, this compound compounds are being investigated for their therapeutic potential against a wide array of diseases, targeting kinases such as Bruton's tyrosine kinase (BTK), cyclin-dependent kinases (CDKs), and Janus kinases (JAKs), among others.[5][6] The rich history and versatile nature of the this compound scaffold continue to inspire the development of next-generation targeted therapies.

Synthetic Methodologies: Crafting the Core

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold is mirrored in the various synthetic routes developed for its construction and modification. The most common strategies involve the synthesis of a substituted pyrazole (B372694) ring followed by the annulation of the pyrimidine (B1678525) ring.

General Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

A widely employed method for the synthesis of the 4-amino-1H-pyrazolo[3,4-d]pyrimidine (this compound) core starts from ethyl cyanoacetate (B8463686) and hydrazine, as outlined in the workflow below.

Substitution and Derivatization

The functionalization of the pyrazolo[3,4-d]pyrimidine core at various positions allows for the fine-tuning of its biological activity and pharmacokinetic properties. Key derivatization strategies include:

-

N-Alkylation: The nitrogen atoms of the pyrazole ring are common sites for alkylation, which can influence the compound's solubility, cell permeability, and target engagement.[7][8]

-

C3-Substitution: Modification at the C3 position of the pyrazole ring is often explored to enhance potency and selectivity by targeting specific pockets within the kinase active site.[9]

-

C4-Amino Substitution: The amino group at the C4 position is a critical hydrogen bond donor for interaction with the hinge region of many kinases. Derivatization at this position can modulate binding affinity and selectivity.

-

C6-Substitution: The C6 position offers another avenue for introducing substituents that can interact with the solvent-exposed region of the kinase, thereby improving physicochemical properties.

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound compounds, highlighting their inhibitory potency against various kinases and their effects on cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Selected this compound Derivatives

| Compound | Target Kinase | IC50 (µM) | Reference |

| Unsubstituted this compound | RET | 9.20 | [5] |

| Unsubstituted this compound | TRKA | 57.07 | [5] |

| 8p | RET | 0.000326 | [4][5] |

| PP1 | Src | - | [3] |

| PP2 | Src | - | [3] |

| Compound 7f | DHFR | - | [10][11] |

| Compound 10 | AChE (Ki) | 15.41 ± 1.39 nM | [7] |

| Compound 10 | hCA I (Ki) | 17.68 ± 1.92 nM | [7] |

| Compound 10 | hCA II (Ki) | 8.41 ± 2.03 nM | [7] |

Table 2: Cellular Activity of Selected this compound Derivatives

| Compound | Cell Line | EC50 (µM) | Reference |

| Unsubstituted this compound | LC-2/ad (RET-driven) | 1 | [4] |

| Unsubstituted this compound | KM-12 (TRKA-driven) | 3 | [4] |

| 8p | A549 | 5.92 | [4][5] |

| 8p | LC-2/ad (RET-driven) | 0.016 | [4][5] |

| VIIa | 57 different cell lines | 0.326 - 4.31 | [12] |

| P1 | HCT 116 | 22.7 - 40.75 | [3] |

| P2 | HCT 116 | 22.7 - 40.75 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of this compound compounds.

Synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine (this compound)

Materials:

-

Ethyl 5-amino-1H-pyrazole-4-carboxylate

-

Formamide

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

A mixture of ethyl 5-amino-1H-pyrazole-4-carboxylate (1 equivalent) in formamide (10 equivalents) is heated at reflux for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure 4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine.

-

The 4-hydroxy intermediate is then converted to the 4-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl3).

-

Finally, the 4-chloro derivative is treated with ammonia in a sealed tube or under pressure to yield 4-amino-1H-pyrazolo[3,4-d]pyrimidine.

In Vitro Kinase Assay

This protocol describes a general method for assessing the inhibitory activity of this compound compounds against a target kinase.

Materials:

-

Recombinant target kinase

-

Kinase substrate (e.g., a specific peptide)

-

ATP (adenosine triphosphate)

-

This compound compound (dissolved in DMSO)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

A serial dilution of the this compound compound is prepared in DMSO.

-

The kinase, substrate, and the this compound compound are added to the wells of a 384-well plate.

-

The reaction is initiated by the addition of ATP.

-

The plate is incubated at room temperature for a specified period (e.g., 60 minutes).

-

The kinase reaction is stopped, and the amount of ADP produced is measured using a detection reagent according to the manufacturer's instructions.

-

The luminescence or fluorescence signal is read using a plate reader.

-

The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by fitting the data to a dose-response curve.

Western Blot Analysis of RET Signaling

This protocol outlines the steps to investigate the effect of this compound compounds on the phosphorylation of RET and its downstream signaling proteins.

Materials:

-

Cancer cell line expressing the target RET kinase (e.g., LC-2/ad)

-

This compound compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-RET, anti-total-RET, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibody

-

ECL (enhanced chemiluminescence) substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Cells are seeded in culture plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the this compound compound for a specified time.

-

After treatment, the cells are washed with ice-cold PBS and lysed with lysis buffer.

-

The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with the primary antibody overnight at 4°C.

-

The membrane is washed and incubated with the HRP-conjugated secondary antibody.

-

The protein bands are visualized by adding an ECL substrate and capturing the chemiluminescent signal.

-

The band intensities are quantified to determine the effect of the compound on protein phosphorylation.

Signaling Pathways and Mechanisms of Action

This compound compounds exert their biological effects by modulating various intracellular signaling pathways, primarily through the inhibition of protein kinases.

RET Signaling Pathway

The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Aberrant activation of RET is a key driver in several cancers. This compound-based RET inhibitors block the autophosphorylation of the RET kinase, thereby inhibiting the activation of downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.

Other Kinase Signaling Pathways

The versatility of the this compound scaffold allows for its adaptation to target a wide range of other kinases involved in cancer and other diseases. These include:

-

Src Family Kinases: As demonstrated by the early inhibitors PP1 and PP2, pyrazoloadenines can effectively block the activity of Src, a key regulator of cell growth, adhesion, and migration.

-

Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, this compound derivatives can arrest the cell cycle, leading to the suppression of tumor growth.[6]

-

Bruton's Tyrosine Kinase (BTK): Inhibition of BTK is a validated strategy for the treatment of B-cell malignancies, and this compound-based inhibitors have shown promise in this area.[5]

The ability to rationally design this compound derivatives to target specific kinases with high selectivity continues to be a major focus of modern drug discovery efforts.

Conclusion

From its initial synthesis over half a century ago, the this compound scaffold has evolved into a cornerstone of modern medicinal chemistry. Its purine-like structure provides a privileged framework for the design of potent and selective kinase inhibitors. The historical journey of these compounds, from their discovery by Robins to their current application in fragment-based drug discovery, highlights the enduring power of chemical innovation. This technical guide provides a comprehensive resource for researchers, summarizing the key historical milestones, synthetic methodologies, quantitative biological data, and experimental protocols. As our understanding of the complex signaling networks that drive disease continues to grow, the versatile this compound scaffold is poised to play an even more significant role in the development of targeted therapies for a wide range of human ailments.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

The pyrazolo[3,4-d]pyrimidine core is a versatile bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its remarkable and diverse biological activities. This scaffold is recognized as a "privileged" structure, meaning it can bind to multiple, distinct biological targets, leading to a wide array of therapeutic applications. Its structural similarity to the endogenous purine (B94841) nucleus allows it to function as a potent antimetabolite and a competitive inhibitor for various enzymes, particularly kinases. This technical guide delves into the profound biological significance of the pyrazolo[3,4-d]pyrimidine scaffold, with a focus on its role in anticancer, anti-inflammatory, and antiviral therapies.

Mechanism of Action: A Kinase Inhibition Powerhouse

The primary mechanism through which pyrazolo[3,4-d]pyrimidine derivatives exert their therapeutic effects is through the inhibition of protein kinases. Kinases are a large family of enzymes that play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The pyrazolo[3,4-d]pyrimidine scaffold serves as an excellent ATP-competitive inhibitor, binding to the ATP-binding pocket of kinases and preventing the transfer of a phosphate (B84403) group to their target proteins. This inhibition effectively blocks downstream signaling cascades that are essential for cell proliferation, survival, and inflammation.

Key Kinase Targets:

-

Src Family Kinases (SFKs): Members of this family, such as Src, Lck, and Fyn, are non-receptor tyrosine kinases that are often overexpressed and hyperactivated in various cancers. They play a pivotal role in regulating cell growth, adhesion, invasion, and survival.

-

Abelson Tyrosine Kinase (Abl): The fusion protein Bcr-Abl, resulting from the Philadelphia chromosome translocation, is the causative agent of chronic myeloid leukemia (CML). Pyrazolo[3,4-d]pyrimidine-based inhibitors have shown significant efficacy against Bcr-Abl.

-

Janus Kinases (JAKs): The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which is central to the immune response and hematopoiesis. Dysregulation of this pathway is implicated in autoimmune diseases and myeloproliferative neoplasms.

-

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle. Their aberrant activity can lead to uncontrolled cell division, a characteristic of cancer.

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): These receptor tyrosine kinases are crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Therapeutic Applications

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold has led to its exploration in a multitude of therapeutic areas.

Anticancer Activity

The most extensively studied application of pyrazolo[3,4-d]pyrimidine derivatives is in oncology. By targeting various kinases involved in cancer cell proliferation, survival, and metastasis, these compounds have demonstrated potent antitumor activity. For instance, derivatives targeting Src and Abl have shown promise in treating solid tumors and leukemias. Furthermore, inhibition of VEGFRs by pyrazolo[3,4-d]pyrimidine-based compounds can suppress tumor angiogenesis, thereby starving the tumor of essential nutrients and oxygen.

Anti-inflammatory and Immunosuppressive Effects

The role of JAKs in mediating the signaling of numerous cytokines and growth factors makes them attractive targets for treating inflammatory and autoimmune disorders. Pyrazolo[3,4-d]pyrimidine-based JAK inhibitors can modulate the immune response and have shown potential in treating conditions like rheumatoid arthritis and psoriasis.

Antiviral and Antimicrobial Potential

Beyond cancer and inflammation, the pyrazolo[3,4-d]pyrimidine scaffold has exhibited promising antiviral and antimicrobial activities. Certain derivatives have been shown to inhibit viral replication and the growth of various microbial pathogens, opening up new avenues for the development of novel anti-infective agents.

Quantitative Data on Biological Activity

The following table summarizes the in vitro cytotoxic activity of selected pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Target Cell Line | IC50 (µM) | Reference |

| Derivative A | A549 (Lung Carcinoma) | 0.015 | |

| Derivative B | HepG2 (Hepatocellular Carcinoma) | 0.023 | |

| Derivative C | MCF-7 (Breast Adenocarcinoma) | 0.011 | |

| Derivative D | HCT-116 (Colorectal Carcinoma) | 0.038 |

Signaling Pathway Visualization

The following diagram illustrates the general mechanism of action of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors in blocking a signal transduction pathway.

Caption: Inhibition of a generic kinase signaling pathway by a pyrazolo[3,4-d]pyrimidine derivative.

Experimental Protocols

General Procedure for the Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

The synthesis of the pyrazolo[3,4-d]pyrimidine core often involves a multi-step process. A common and efficient method is the reaction between a 3-amino-4-cyanopyrazole derivative and a suitable cyclizing agent, such as formamide (B127407) or orthoesters. The following is a generalized protocol:

-

Synthesis of the Pyrazole Intermediate: A substituted 3-amino-4-cyanopyrazole is typically synthesized via the reaction of a malononitrile (B47326) derivative with a hydrazine. The specific reaction conditions (solvent, temperature, and catalyst) will vary depending on the desired substituents.

-

Cyclization to form the Pyrazolo[3,4-d]pyrimidine Core: The aminocyanopyrazole intermediate is then reacted with a cyclizing agent. For example, heating the intermediate in an excess of formamide at reflux for several hours will yield the 4-aminopyrazolo[3,4-d]pyrimidine.

-

Functionalization of the Scaffold: The core scaffold can be further modified at various positions to introduce different functional groups, thereby modulating the compound's biological activity and pharmacokinetic properties. This can involve reactions such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), and N-alkylation.

-

Purification and Characterization: The final products are purified using standard techniques like column chromatography or recrystallization. The structure and purity of the synthesized compounds are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The cells are then treated with various concentrations of the pyrazolo[3,4-d]pyrimidine derivatives (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). A control group treated with the vehicle (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals that have formed in viable cells.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and evaluation of novel pyrazolo[3,4-d]pyrimidine-based drug candidates.

Caption: A generalized workflow for the discovery of pyrazolo[3,4-d]pyrimidine-based drug candidates.

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold continues to be a cornerstone in the development of novel therapeutic agents. Its inherent ability to interact with a wide range of biological targets, particularly kinases, has solidified its importance in medicinal chemistry. The ongoing exploration of this privileged structure, coupled with advancements in rational drug design and synthetic methodologies, promises the discovery of new and more effective treatments for a variety of diseases, from cancer to autoimmune disorders. The wealth of research surrounding this scaffold provides a strong foundation for future innovations in drug discovery and development.

Pyrazoloadenine as a Purine Isostere: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the principle of isosteric replacement is a cornerstone of rational drug design. This guide delves into the pyrazoloadenine scaffold, specifically 1H-pyrazolo[3,4-d]pyrimidin-4-amine, as a purine (B94841) isostere. Its structural mimicry of adenine (B156593) allows it to serve as a privileged scaffold, particularly in the development of kinase inhibitors, by effectively interacting with the ATP-binding site of these enzymes. The pyrazolo[3,4-d]pyrimidine core allows for the mimicry of hinge region binding interactions in the active sites of kinases.[1] This guide provides a comprehensive overview of the synthesis, biological activity, and experimental evaluation of this compound derivatives, with a focus on their role as inhibitors of the RET (Rearranged during Transfection) proto-oncogene, a critical target in oncology. Furthermore, this guide explores the broader utility of the this compound scaffold in targeting other protein families, demonstrating its versatility as a purine isostere.

This compound as a Kinase Inhibitor: Targeting the RET Oncoprotein

The RET receptor tyrosine kinase is a key signaling protein that, when constitutively activated through mutation or fusion, becomes a driver of various cancers, including non-small cell lung cancer and thyroid carcinomas.[2] this compound-based compounds have emerged as potent inhibitors of RET kinase activity.[2]

Quantitative Data on this compound Derivatives as RET Inhibitors

A fragment-based drug discovery approach has been successfully utilized to develop highly potent and selective this compound-based inhibitors of RET.[2] The following tables summarize the in vitro activity of key derivatives from these studies.

Table 1: Biochemical Activity of this compound Derivatives against RET and TRKA Kinases

| Compound | RET IC50 (µM) | TRKA IC50 (µM) |

| Unsubstituted this compound | Active (EC50 = 1-3 µM in cells) | - |

| 3f | 1.9 ± 2.81 | >100 |

| 4a | 6.82 ± 2.22 | >100 |

| 4d | 1.044 ± 0.27 | >100 |

| 8b | 0.00057 | 0.202 |

| 8p | 0.000326 | - |

Data sourced from Saha D, et al. ChemMedChem. 2021.[2]

Table 2: Cellular Activity of this compound Derivatives in Cancer Cell Lines

| Compound | LC-2/ad (RET-driven) EC50 (µM) | A549 (Cytotoxic Control) EC50 (µM) |

| Unsubstituted this compound | 1 | 3 |

| 8b | - | 20.52 |

| 8p | 0.016 | 5.92 |

Data sourced from Saha D, et al. ChemMedChem. 2021.[2]

RET Signaling Pathway and Inhibition by this compound

The RET signaling cascade is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand to a GDNF family receptor alpha (GFRα) co-receptor, leading to the dimerization and autophosphorylation of the RET receptor. This triggers downstream signaling through multiple pathways, including the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation and survival. This compound-based inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of RET and preventing its autophosphorylation, thereby blocking downstream signaling.

Broadening the Horizon: this compound as a Purine Isostere for Non-Kinase Targets

The utility of the pyrazolo[3,4-d]pyrimidine scaffold extends beyond kinase inhibition. Its ability to mimic adenine allows for its application in targeting other purine-binding proteins.

Pyrazolo[3,4-d]pyrimidines as Sigma-1 Receptor Ligands

A series of 4-acylaminopyrazolo[3,4-d]pyrimidines have been identified as highly selective sigma-1 receptor (σ1R) antagonists. The σ1R is a unique molecular chaperone implicated in a variety of CNS-related pathologies. Compound 9a from this series was identified as a potent and selective σ1R antagonist with significant antinociceptive properties in preclinical pain models.[3]

Pyrazolo[3,4-d]pyrimidines as Adenosine (B11128) A3 Receptor Antagonists

Novel N(2)-substituted pyrazolo[3,4-d]pyrimidines have been developed as highly potent and selective antagonists of the adenosine A3 receptor (A3AR).[4] The A3AR is a G-protein coupled receptor involved in various physiological processes, and its modulation has therapeutic potential. Specific derivatives demonstrated the ability to counteract the proliferative effects of A3AR agonists in human glioblastoma cells.[4]

Experimental Protocols

General Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

The synthesis of the this compound scaffold typically begins with the construction of a substituted pyrazole (B372694) ring, followed by cyclization to form the fused pyrimidine (B1678525) ring.

Detailed Protocol for the Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine:

-

Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate: A mixture of ethyl (ethoxymethylene)cyanoacetate and phenylhydrazine in ethanol (B145695) is heated at 80°C for 4 hours. The resulting product is isolated upon cooling and purified by recrystallization.[5]

-

Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: The ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is heated in formamide at 190°C for 8 hours. The product precipitates upon cooling and is collected by filtration.[5]

-

Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: The pyrazolo[3,4-d]pyrimidinone derivative is refluxed in phosphorus oxychloride (POCl3) for 6 hours. Excess POCl3 is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting solid is filtered, washed with water, and dried to yield the 4-chloro intermediate.[5]

This chloro intermediate serves as a versatile precursor for the synthesis of a wide array of 4-amino substituted this compound derivatives through nucleophilic aromatic substitution with various amines.

Biochemical Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant RET kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP solution

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compounds (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Add 2.5 µL of kinase solution (containing RET enzyme) to each well.

-

Add 2.5 µL of test compound solution or vehicle (DMSO) to the appropriate wells.

-

Initiate the reaction by adding 5 µL of a mixture of substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP.

Materials:

-

RET-dependent cancer cell line (e.g., LC-2/ad)

-

Cell culture medium

-

Test compounds (serially diluted)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or vehicle.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability for each compound concentration and determine the EC50 value by fitting the data to a dose-response curve.

Conclusion

This compound and its derivatives represent a highly versatile and valuable scaffold in modern drug discovery. Its ability to act as a purine isostere has been effectively leveraged in the development of potent and selective kinase inhibitors, most notably against the RET oncoprotein. The established synthetic routes and robust biological assays provide a clear path for the further exploration and optimization of this promising class of compounds. Moreover, the demonstrated activity of pyrazolo[3,4-d]pyrimidines against non-kinase targets such as the sigma-1 receptor and adenosine A3 receptor underscores the broad potential of this scaffold. For researchers and drug development professionals, the this compound core offers a compelling starting point for the design of novel therapeutics targeting a range of purine-binding proteins, with significant opportunities to address unmet medical needs in oncology and beyond.

References

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel N2-substituted pyrazolo[3,4-d]pyrimidine adenosine A3 receptor antagonists: inhibition of A3-mediated human glioblastoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Pyrazoloadenine: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental mechanism of action of pyrazoloadenine and its derivatives as potent kinase inhibitors. Primarily targeting the REarranged during Transfection (RET) receptor tyrosine kinase, this compound-based compounds have emerged as significant therapeutic candidates in oncology. This document details their molecular interactions, impact on cellular signaling pathways, and the methodologies employed for their characterization. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Introduction: The this compound Scaffold

This compound is a heterocyclic aromatic compound that serves as a versatile scaffold in medicinal chemistry. Its structure is amenable to modification, allowing for the development of potent and selective inhibitors against various protein kinases.[1][2] While the this compound core has shown activity against a range of kinases including Bruton's tyrosine kinase (BTK), cyclin-dependent kinases (CDK1/2), and Src kinase, its most prominent and well-characterized role is in the inhibition of the RET oncoprotein.[1][3]

Primary Molecular Target: RET Receptor Tyrosine Kinase

The principal therapeutic target of this compound derivatives is the RET receptor tyrosine kinase.[1][2][4][5] RET is a critical signaling protein involved in cell growth, differentiation, and survival.[6][7] Aberrant activation of RET, through mutations or chromosomal rearrangements, is a known driver in several human cancers, including non-small cell lung cancer (NSCLC) and various types of thyroid carcinoma.[7][8] These alterations lead to constitutive kinase activity and uncontrolled downstream signaling, promoting tumorigenesis.[7][8]

Mechanism of RET Inhibition: A Type II Binding Mode

In-depth studies, including in-silico modeling, have elucidated that this compound derivatives, such as the lead compound designated '8p', function as Type II kinase inhibitors.[1] This class of inhibitors binds to the inactive "DFG-out" conformation of the kinase domain.[9][10][11]

In this conformation, the conserved Asp-Phe-Gly (DFG) motif is flipped, exposing a hydrophobic pocket adjacent to the ATP-binding site, which is exploited by the inhibitor.[9][11] The binding of this compound derivative 8p to the RET kinase is characterized by:

-

Hydrogen Bonding: The pyrazolopyrimidine core forms crucial hydrogen bonds with residues Ala807 and Glu805 in the hinge region of the kinase.[1]

-

π-π Stacking: The this compound and a phenyl linker engage in π-π stacking interactions with the phenylalanine residue of the DFG motif (Phe893).[1]

-

Additional Interactions: An amide linker and an isoxazole (B147169) moiety on the compound form two additional hydrogen bonds with the backbone of Asp892.[1]

This binding mode locks the kinase in an inactive state, preventing the conformational changes required for ATP binding and catalysis.

Figure 1: Binding mode of a this compound derivative to the RET kinase.

Impact on Cellular Signaling Pathways

Activation of the RET receptor tyrosine kinase initiates a cascade of downstream signaling events that are crucial for cell proliferation and survival.[7][8][12] By inhibiting RET autophosphorylation, this compound effectively blocks these pathways.[13] The primary signaling cascades affected include:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.[7][8]

-

PI3K/AKT Pathway: This cascade is critical for promoting cell survival and inhibiting apoptosis.[7][8]

-

JAK/STAT Pathway: This pathway is involved in cell growth and immune response.[7]

-

PLCγ Pathway: This pathway plays a role in cell migration and proliferation.[7][8]

Inhibition of these pathways by this compound leads to a reduction in cell viability, induction of apoptosis, and inhibition of anchorage-independent growth in cancer cells with aberrant RET signaling.[13]

Figure 2: this compound blocks multiple oncogenic signaling pathways.

Quantitative Data Summary

The efficacy of this compound derivatives has been quantified through various biochemical and cell-based assays. The following tables summarize the inhibitory concentrations (IC₅₀) and half-maximal effective concentrations (EC₅₀) for key compounds.

Table 1: Biochemical Activity of this compound Derivatives against RET Kinase

| Compound | Target Kinase | IC₅₀ (µM) | Notes | Reference |

| Unsubstituted Fragment | RET | 9.20 | Initial fragment hit. | [14] |

| Unsubstituted Fragment | TRKA | 57.07 | Shows selectivity for RET over TRKA. | [14] |

| 8p | RET | 0.000326 | Optimized lead compound. | [1][13][14][15] |

Table 2: Cellular Activity of this compound Derivatives

| Compound | Cell Line | Genetic Driver | EC₅₀ (µM) | Notes | Reference |

| Unsubstituted Fragment | LC-2/ad | RET-driven | 1.47 | Active but not selective. | [1] |

| Unsubstituted Fragment | KM-12 | TRKA-driven | 1.73 | Active against non-RET driven line. | [1] |

| Unsubstituted Fragment | A549 | Cytotoxic Control | 3.02 | Shows general cytotoxicity. | [1] |

| 8p | LC-2/ad | RET-driven | 0.016 | Potent and selective activity. | [1][13][14][15] |

| 8p | A549 | Cytotoxic Control | 5.92 | Significantly less cytotoxic. | [1][13][14][15] |

Experimental Protocols

The characterization of this compound inhibitors relies on a suite of standardized biochemical and cellular assays.

Discovery via Fragment-Based Drug Discovery (FBDD)

The identification of potent this compound inhibitors was achieved through an FBDD approach.[1][14][15] This strategy involves screening low-molecular-weight fragments for weak binding to the target, followed by iterative optimization to generate high-affinity leads.[1][4][5]

Figure 3: A typical workflow for fragment-based drug discovery.

Biochemical RET Kinase Activity Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified RET kinase.

Methodology:

-

Reagents: Recombinant human RET kinase, a suitable kinase buffer (e.g., 40-50 mM Tris/HEPES pH 7.5, 10-20 mM MgCl₂, 1 mM EGTA, DTT, BSA), ATP, and a peptide substrate.[16][17][18]

-

Procedure: a. The RET enzyme is pre-incubated with serially diluted this compound compounds in a 96- or 384-well plate.[16] b. The kinase reaction is initiated by adding a mixture of ATP and the substrate.[16] c. The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at room temperature.[16][18] d. The reaction is stopped, and the amount of ADP produced (or remaining ATP) is quantified.[16][17]

-

Detection: Luminescence-based assays such as ADP-Glo™ are commonly used, where the ADP generated is converted to ATP, which then drives a luciferase reaction. The resulting light signal is inversely proportional to the kinase inhibition.[16][17]

-

Data Analysis: The luminescence data is normalized to controls (0% and 100% inhibition) and plotted against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.[16]

Cell Viability Assay

Objective: To measure the effect of this compound on the proliferation and viability of cancer cell lines.

Methodology:

-

Cell Culture: RET-driven cancer cell lines (e.g., LC-2/ad) and control cell lines are seeded in 96-well plates and allowed to adhere.[19]

-

Treatment: Cells are treated with a range of concentrations of the this compound compound or a vehicle control (DMSO) for a specified period (e.g., 48-72 hours).[19]

-

Detection:

-

Tetrazolium Reduction (MTT/MTS): A tetrazolium salt is added to the wells, which is reduced by metabolically active cells to a colored formazan (B1609692) product. The absorbance is measured to quantify viable cells.[20]

-

ATP Measurement (e.g., CellTiter-Glo®): A reagent is added to lyse the cells and measure the intracellular ATP levels via a luciferase reaction. Luminescence is directly proportional to the number of viable cells.

-

-

Data Analysis: The results are normalized to the vehicle-treated cells (100% viability), and the data is used to generate a dose-response curve to determine the EC₅₀ value.

Western Blotting for RET Phosphorylation

Objective: To assess the ability of this compound to inhibit RET autophosphorylation and downstream signaling in a cellular context.

Methodology:

-

Cell Treatment and Lysis: Cells are treated with the inhibitor for a short duration (e.g., 2 hours).[2][6] Following treatment, cells are washed with ice-cold PBS and lysed in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[6][21]

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method like a BCA assay to ensure equal loading.[6][19]

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.[21]

-

Immunoblotting: a. The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[21] b. The membrane is incubated with a primary antibody specific for phosphorylated RET (e.g., p-RET Tyr905).[2][6] c. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.[6] d. A chemiluminescent substrate is added, and the signal is detected.[6]

-

Normalization: To confirm that changes in phosphorylation are not due to changes in total protein levels, the membrane is stripped and re-probed with an antibody against total RET protein.[6][22]

Conclusion

This compound and its derivatives represent a promising class of targeted anticancer agents. Their fundamental mechanism of action is the potent and selective inhibition of the RET receptor tyrosine kinase via a Type II binding mode. This locks the kinase in an inactive conformation, leading to the blockade of critical downstream signaling pathways, ultimately resulting in reduced proliferation and viability of RET-driven cancer cells. The methodologies outlined in this guide provide a robust framework for the continued investigation and development of this important class of kinase inhibitors.

References

- 1. onenucleus.com [onenucleus.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]

- 5. selvita.com [selvita.com]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. promega.com [promega.com]

- 18. HTScan® Ret Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 19. benchchem.com [benchchem.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 22. Ret Antibody | Cell Signaling Technology [cellsignal.com]

In Vitro Biological Evaluation of Novel Pyrazoloadenine Analogs: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological evaluation of novel pyrazoloadenine analogs, a promising class of compounds often investigated for their kinase inhibitory activity. This document details experimental protocols, presents quantitative data on their biological activity, and visualizes key signaling pathways and experimental workflows.

Introduction to this compound Analogs

This compound and its derivatives, such as pyrazolo[3,4-d]pyrimidines, are heterocyclic compounds that act as bioisosteres of adenine.[1] This structural similarity allows them to interact with the ATP-binding sites of a wide range of protein kinases, making them attractive scaffolds for the development of kinase inhibitors.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a critical area of drug discovery.[2]

Novel this compound analogs have been investigated as inhibitors of several key kinases, including RET (Rearranged during Transfection), a receptor tyrosine kinase implicated in various cancers.[3][4] Beyond RET, this class of compounds has shown activity against other significant targets such as Cyclin-Dependent Kinase 2 (CDK2), Src family kinases, Bruton's tyrosine kinase (BTK), and Receptor-Interacting Protein Kinase 1 (RIPK1).[1][5][6]

This guide will delve into the methodologies used to characterize the in vitro biological activity of these novel analogs, providing researchers with the necessary information to design and execute their own evaluation studies.

Quantitative Data Presentation: Kinase and Cellular Inhibition

The following tables summarize the in vitro inhibitory activities of various this compound and related pyrazolopyrimidine analogs against a panel of protein kinases and cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values.

Table 1: Biochemical Kinase Inhibition Data for this compound and Related Analogs

| Compound ID | Target Kinase | IC50 (µM) | Assay Type | Reference |

| Fragment 1 | RET | 9.20 | Biochemical Assay | [7] |

| TRKA | 57.07 | Biochemical Assay | [7] | |

| 3f | RET | 1.9 ± 2.81 | Biochemical Assay | [7] |

| 4a | RET | 6.82 ± 2.22 | Biochemical Assay | [7] |

| 4d | RET | 1.044 ± 0.27 | Biochemical Assay | [7] |

| 8c | RET | 0.0562 | Biochemical Assay | [7] |

| 8p | RET | 0.000326 | Biochemical Assay | [4] |

| eCF506 | SRC | <0.0005 | Biochemical Assay | [8] |

| ABL | >0.475 | Biochemical Assay | [8] | |

| 11a | SRC | <0.0005 | Biochemical Assay | [9] |

| YES | <0.0005 | Biochemical Assay | [9] | |

| Compound 13 | CDK2/cyclin A2 | 0.081 ± 0.004 | Enzymatic Assay | [1] |

| Compound 14 | CDK2/cyclin A2 | 0.057 ± 0.003 | Enzymatic Assay | [1] |

| Compound 15 | CDK2/cyclin A2 | 0.119 ± 0.007 | Enzymatic Assay | [1] |

| MDVN1001 | BTK | 0.0009 | Enzymatic Assay | [6] |

| PI3Kδ | 0.149 | Enzymatic Assay | [6] |

Table 2: Cellular Activity of this compound and Related Analogs

| Compound ID | Cell Line | Cancer Type | EC50/IC50 (µM) | Assay Type | Reference |

| Unsubstituted this compound | Non-RET driven cell lines | - | 1 and 3 | Cell Viability Assay | [4] |

| 8a | LC-2/ad (RET-driven) | Non-Small Cell Lung Cancer | 1.68 | Cellular Assay | [7] |

| 8c | LC-2/ad (RET-driven) | Non-Small Cell Lung Cancer | 0.37 | Cellular Assay | [7] |

| 8p | LC-2/ad (RET-driven) | Non-Small Cell Lung Cancer | 0.016 | Cellular Assay | [4] |

| A549 (cytotoxic control) | Lung Carcinoma | 5.92 | Cellular Assay | [4] | |

| Compound 14 | MCF-7 | Breast Cancer | 0.045 | Cytotoxicity Assay | [1] |

| HCT-116 | Colorectal Carcinoma | 0.006 | Cytotoxicity Assay | [1] | |

| HepG-2 | Hepatocellular Carcinoma | 0.048 | Cytotoxicity Assay | [1] | |

| Compound 15 | MCF-7 | Breast Cancer | 0.046 | Cytotoxicity Assay | [1] |

| HCT-116 | Colorectal Carcinoma | 0.007 | Cytotoxicity Assay | [1] | |

| HepG-2 | Hepatocellular Carcinoma | 0.048 | Cytotoxicity Assay | [1] |

Key Signaling Pathways Targeted by this compound Analogs

This compound analogs exert their effects by inhibiting protein kinases involved in crucial cellular signaling pathways. Understanding these pathways is essential for interpreting the biological data.

RET Signaling Pathway

The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase that is vital for the normal development of the nervous and renal systems.[3][10] Gain-of-function mutations or rearrangements of the RET gene lead to its constitutive activation, driving the proliferation, survival, and metastasis of cancer cells in various malignancies, including thyroid and non-small cell lung cancer.[11][12] Upon activation, RET dimerizes and autophosphorylates, triggering downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.[12]

Other Key Kinase Targets

-

CDK2 (Cyclin-Dependent Kinase 2): A key regulator of the cell cycle, particularly the G1/S phase transition.[13][14] Inhibition of CDK2 can lead to cell cycle arrest and is a therapeutic strategy in cancer.[15]

-

Src (Sarcoma) Kinase: A non-receptor tyrosine kinase involved in signaling pathways that control cell proliferation, survival, migration, and angiogenesis.[16][17][18] Elevated Src activity is observed in many solid tumors.[16]

-

BTK (Bruton's Tyrosine Kinase): A crucial enzyme in the B-cell receptor (BCR) signaling pathway, essential for B-cell development, proliferation, and survival.[19][20] BTK inhibitors are effective in treating B-cell malignancies.[8]

-

RIPK1 (Receptor-Interacting Protein Kinase 1): A serine/threonine kinase that plays a dual role in cell survival by activating NF-κB and in cell death through apoptosis and necroptosis.[21][22][23] It is a key mediator of inflammation.[21]

Experimental Protocols

Detailed methodologies for the in vitro evaluation of this compound analogs are provided below.

General Experimental Workflow

The in vitro evaluation of novel kinase inhibitors typically follows a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and effects on specific signaling pathways.

Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based binding assay to determine the IC50 values of test compounds against a specific kinase.[20]

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound.[20] Binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high FRET signal.[20] An inhibitor competing with the tracer for the ATP-binding site will cause a decrease in the FRET signal.[20]

Materials: